molecular formula C19H16ClNO2 B15091074 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione CAS No. 274691-34-8

5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione

Katalognummer: B15091074
CAS-Nummer: 274691-34-8
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: FZTYISGBZVKSQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- typically involves regioselective dilithiation followed by functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is unique due to its specific structural features and functional groups, which confer distinct photophysical and electronic properties. These properties make it particularly valuable in applications such as OLEDs, where high efficiency and stability are crucial .

Eigenschaften

CAS-Nummer

274691-34-8

Molekularformel

C19H16ClNO2

Molekulargewicht

325.8 g/mol

IUPAC-Name

3-butyl-3-chloro-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione

InChI

InChI=1S/C19H16ClNO2/c1-2-3-11-19(20)17(22)14-9-6-8-13-12-7-4-5-10-15(12)21(16(13)14)18(19)23/h4-10H,2-3,11H2,1H3

InChI-Schlüssel

FZTYISGBZVKSQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)C4=CC=CC=C34)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.